molecular formula C11H8ClNO2 B3032642 6-Chloro-5-phenyl-2,4-pyridinediol CAS No. 32265-03-5

6-Chloro-5-phenyl-2,4-pyridinediol

Cat. No.: B3032642
CAS No.: 32265-03-5
M. Wt: 221.64
InChI Key: PFWBRJPOTPBWJC-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Pyridinediol Scaffolds in Contemporary Chemical and Biological Research

The pyridine ring, a fundamental nitrogen-containing heterocycle, and its derivatives are cornerstones of modern chemical and biological sciences. rsc.orgijnrd.org These structures are integral to a vast array of natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and numerous alkaloids. tandfonline.com The versatility of the pyridine scaffold has made it a "privileged scaffold" in medicinal chemistry, consistently incorporated into a wide range of FDA-approved drugs. rsc.orgresearchgate.net The presence of a pyridine or its reduced form, dihydropyridine (B1217469), can significantly influence a molecule's pharmacological profile, often enhancing its biochemical potency, metabolic stability, and permeability. tandfonline.com

Researchers have been actively developing new analogues employing pyridine and dihydropyridine templates to explore their mechanisms of action and discover novel pharmaceutical leads. tandfonline.comnih.gov This has led to the development of drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. tandfonline.com The sheer volume of publications on pyridine- and dihydropyridine-containing compounds between 2010 and 2020 underscores their importance in the scientific community. nih.gov

Pyridinediols, a subclass of pyridines featuring two hydroxyl groups, are of particular interest due to their unique chemical properties and potential biological activities. The positioning of the hydroxyl groups and other substituents on the pyridine ring can dramatically alter the compound's electronic properties, reactivity, and interaction with biological targets.

Historical Context of Substituted Pyridinediol Investigations and Related Pyridine Derivatives

The exploration of pyridine derivatives has a rich history, evolving from the isolation of simple pyridines from natural sources to the sophisticated synthesis of complex, highly functionalized molecules. Initially, research focused on understanding the fundamental chemistry of the pyridine ring. Over time, the focus shifted towards the synthesis and investigation of substituted pyridines to modulate their physical, chemical, and biological properties.

The investigation into substituted pyridinediols is part of this broader historical trend. Early studies likely focused on the synthesis and basic characterization of these compounds. As analytical techniques became more advanced, researchers could delve deeper into the tautomeric equilibria, hydrogen bonding patterns, and reactivity of pyridinediols. The continual development of synthetic methodologies has enabled the creation of a diverse library of substituted pyridinediols, allowing for systematic structure-activity relationship (SAR) studies. These investigations have been crucial in identifying key structural features responsible for specific biological effects.

Structural Classification and Positioning of 6-Chloro-5-phenyl-2,4-pyridinediol within the Broader Pyridine Compound Landscape

6-Chloro-5-phenyl-2,4-pyridinediol belongs to the family of substituted pyridines. Its core structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The defining features of this specific compound are the substituents attached to the pyridine ring:

A chloro group at the 6-position.

A phenyl group at the 5-position.

Two hydroxyl (or diol) groups at the 2- and 4-positions.

This substitution pattern places it within the category of polysubstituted pyridines. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups, along with a bulky phenyl group, suggests a complex electronic and steric profile. The hydroxyl groups also introduce the possibility of tautomerism, where the compound can exist in equilibrium with its pyridone forms.

Within the vast landscape of pyridine compounds, 6-Chloro-5-phenyl-2,4-pyridinediol is a highly functionalized molecule with potential for diverse chemical transformations and biological interactions. Its structural complexity makes it a valuable subject for research aimed at understanding the intricate relationships between molecular structure and function in the realm of heterocyclic chemistry.

Properties

IUPAC Name

6-chloro-4-hydroxy-5-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-11-10(7-4-2-1-3-5-7)8(14)6-9(15)13-11/h1-6H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBRJPOTPBWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715803
Record name 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32265-03-5
Record name 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Tautomerism, and Conformational Aspects of 6 Chloro 5 Phenyl 2,4 Pyridinediol

Systematic Naming Conventions and Chemical Identity

The unique identification of a chemical compound is fundamental to scientific communication. 6-Chloro-5-phenyl-2,4-pyridinediol is identified by a specific CAS Registry Number and can be referred to by several systematic and common names, reflecting the different tautomeric forms it can adopt.

The primary name, 6-Chloro-5-phenyl-2,4-pyridinediol, describes the aromatic dihydroxy form. However, due to tautomerism, the compound can also exist in keto forms, leading to alternative nomenclature. One of the most common synonyms is 6-Chloro-4-hydroxy-5-phenyl-1H-pyridin-2-one, which describes a tautomer where one of the hydroxyl groups has converted to a carbonyl group. core.ac.uk

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
Systematic Name 6-Chloro-5-phenyl-2,4-pyridinediol
Synonyms 2(1H)-Pyridinone, 6-chloro-4-hydroxy-5-phenyl- core.ac.uk; 6-Chloro-4-hydroxy-5-phenyl-1H-pyridin-2-one core.ac.uk; 2-Chloro-4,6-dihydroxy-3-phenylpyridine
CAS Number 32265-03-5 core.ac.ukacs.org
Molecular Formula C₁₁H₈ClNO₂ core.ac.ukacs.org

In-depth Analysis of Tautomeric Equilibria in Pyridinediol Systems (e.g., keto-enol tautomerism)

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. nih.gov For pyridinediol systems, the most significant of these are keto-enol and amine-imine tautomerism. In the case of 6-Chloro-5-phenyl-2,4-pyridinediol, the focus is on the equilibria between the dihydroxy (enol-like) form and various pyridone (keto-like) structures.

The pyridinediol ring can exhibit several tautomeric forms, including the diol form (2,4-dihydroxypyridine), and various pyridone forms where one or both hydroxyl groups are converted to carbonyls (e.g., 4-hydroxy-2-pyridone, 2-hydroxy-4-pyridone). The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents. irb.hr For many simple carbonyl compounds, the keto form is heavily favored at equilibrium. acs.org However, in heterocyclic systems like pyridines, the energetic differences between tautomers can be small, and the equilibrium can be sensitive to the compound's environment. nih.gov For instance, in the gas phase, the enol (hydroxypyridine) form of 2-hydroxypyridine (B17775) is favored, while the keto (pyridinone) form predominates in the solid state and in polar solvents. nih.gov

The determination of the predominant tautomeric form in a given system is a complex task that often requires a combination of theoretical and experimental methods.

Theoretical Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. irb.hrnist.gov These methods can calculate the energies of different tautomeric structures and the energy barriers for their interconversion. ed.gov By comparing the calculated energies, researchers can predict which tautomer is likely to be more stable in the gas phase. nih.gov More advanced computational models can also simulate the effects of different solvents on the tautomeric equilibrium. irb.hr

Experimental Approaches: Experimentally, several spectroscopic techniques are employed to identify and quantify tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to study tautomeric equilibria in solution. nih.gov The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation between keto and enol forms. core.ac.uk

UV/Vis Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct. By comparing the spectrum of the compound to those of "fixed" derivatives (where the hydroxyl or keto group is locked by methylation), the relative amounts of each tautomer in solution can be determined. nih.gov

X-ray Crystallography: This technique provides definitive information about the structure of the compound in the solid state. nih.gov It can unambiguously determine whether the molecule exists in a diol or a pyridone form in the crystal lattice. ed.govnih.gov

MethodApplication
Density Functional Theory (DFT) Calculation of relative energies and stabilities of tautomers in the gas phase and solution. irb.hrnist.gov
NMR Spectroscopy Determination of tautomeric populations in solution by analyzing chemical shifts. nih.gov
UV/Vis Spectroscopy Quantitative analysis of tautomeric equilibria in different solvents. nih.gov
X-ray Crystallography Unambiguous identification of the tautomeric form present in the solid state. nih.gov

The chloro and phenyl substituents on the pyridinediol ring are expected to have a significant impact on the tautomeric equilibrium.

The chloro group is an electron-withdrawing substituent due to its high electronegativity. The position of this substituent is crucial. Studies on chlorinated 2-hydroxypyridines have shown that chlorination at different positions on the ring has a distinct effect on the stability of the tautomers. acs.org For example, a chlorine atom at the 6-position has been shown to strongly stabilize the lactim (OH) tautomer in the gas phase. acs.org This effect can be attributed to the inductive electron withdrawal by the chlorine atom, which can influence the acidity of the hydroxyl protons and the basicity of the ring nitrogen.

The phenyl group at the 5-position introduces both steric and electronic effects. Its bulkiness can influence the preferred conformation of the molecule. Electronically, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the interaction with the pyridinediol ring. The electronic effects of substituents on the phenyl ring itself can further modulate the tautomeric equilibrium. For instance, an electron-releasing group on the phenyl ring might favor the dienol form, whereas an electron-attracting group could shift the equilibrium towards more polar keto forms. irb.hr

Conformational Analysis of the Pyridinediol Ring and Phenyl Moiety in Substituted Analogs

The three-dimensional structure and conformational flexibility of 6-Chloro-5-phenyl-2,4-pyridinediol are determined by the geometry of the pyridinediol ring and the rotational freedom of the phenyl substituent.

The pyridinediol ring itself is expected to be largely planar to maintain its aromatic or conjugated character. However, the presence of substituents can cause minor deviations from planarity.

A key conformational feature is the rotation of the phenyl group relative to the plane of the pyridinediol ring. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent atoms on the pyridinediol ring, free rotation is unlikely. Instead, the phenyl ring is expected to be twisted out of the plane of the heterocyclic ring. In a crystal structure of a related compound, 5-phenyl-2-(4-pyridyl)pyrimidine, the dihedral angle between the phenyl and pyridine (B92270) rings was found to be significant, at approximately 51-53 degrees.

The energy barrier to rotation around the C-C bond connecting the phenyl and pyridinediol rings is an important parameter. Theoretical calculations on related systems, such as phenyl-substituted ureas and tetrazoles, have been used to estimate these rotational barriers. These barriers are typically in the range of a few kcal/mol, indicating that while rotation is hindered, it can still occur at room temperature.

Compound SystemRotational Barrier (kcal/mol)Method
Phenylurea2.4MP2/aug-cc-pVDZ
N-Benzhydrylformamide (Phenyl rotation)3.06DFT
5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide17.52 (for Me₂N-C=O rotation)Dynamic ¹H-NMR & DFT

This table provides examples of rotational barriers in related systems, illustrating the range of energies that can be expected for such conformational changes.

Chemical Reactivity and Mechanistic Transformations of 6 Chloro 5 Phenyl 2,4 Pyridinediol

Reactivity Profiles of the Substituted Pyridine (B92270) Ring System

The reactivity of the 6-Chloro-5-phenyl-2,4-pyridinediol ring system is governed by the electronic interplay of its various substituents. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl groups. This electronic push-pull dynamic dictates the regioselectivity of chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions on Pyridinediols

The electron-deficient nature of the pyridine ring in 6-Chloro-5-phenyl-2,4-pyridinediol makes it susceptible to nucleophilic attack. The chloro substituent at the 6-position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution. Various nucleophiles can displace the chloride, offering a straightforward method for introducing new functionalities.

Conversely, electrophilic substitution on the pyridine ring is generally disfavored due to its electron-poor character. However, the presence of two hydroxyl groups, which are activating, can facilitate electrophilic attack under certain conditions. The precise location of such substitutions would be directed by the combined electronic effects of all substituents.

Chemical Transformations Involving the Hydroxyl and Chloro Substituents

The hydroxyl and chloro groups are key handles for the chemical modification of 6-Chloro-5-phenyl-2,4-pyridinediol. The hydroxyl groups can undergo a variety of reactions typical of alcohols, such as etherification and esterification, to yield a diverse array of derivatives. These transformations can significantly alter the molecule's physicochemical properties, including solubility and lipophilicity.

The chlorine atom at the 6-position is a versatile functional group for introducing structural diversity. It can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, through nucleophilic aromatic substitution reactions. This allows for the synthesis of a wide library of analogs with modified substituents at this position.

Reactivity of the Phenyl Moiety and Potential for Further Functionalization

The phenyl group at the 5-position of the pyridinediol ring offers another avenue for structural modification. While the pyridine ring itself is generally deactivated towards electrophilic attack, the appended phenyl ring can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the pyridine ring on the incoming electrophile would influence the position of substitution on the phenyl ring, favoring the ortho and para positions relative to the point of attachment. This allows for the introduction of additional functional groups, further expanding the chemical space accessible from this scaffold.

Derivatization Reactions for Structure-Activity Relationship (SAR) Studies and Analog Synthesis

The strategic derivatization of 6-Chloro-5-phenyl-2,4-pyridinediol is crucial for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying each part of the molecule—the pyridine core, the hydroxyl groups, the chloro substituent, and the phenyl ring—researchers can probe the key molecular features responsible for a desired biological activity. For instance, a series of analogs of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines were synthesized to explore their anti-cancer properties. nih.gov This work highlights how modifications to the core structure and its substituents can lead to the identification of more potent compounds. nih.gov

Interactive Table: Derivatization Strategies for SAR Studies

Molecular Region Potential Modifications Rationale for SAR
Chloro Substituent Displacement with various amines, thiols, alkoxides Explore the impact of different functional groups on target binding and activity.
Hydroxyl Groups Etherification, esterification Modulate solubility, lipophilicity, and hydrogen bonding capacity.
Phenyl Moiety Introduction of substituents (e.g., halogens, nitro groups, alkyl groups) Investigate the role of steric and electronic effects of the phenyl ring on biological activity.

| Pyridine Core | Modification of the core heterocyclic system (e.g., to a pyrimidine) | Assess the importance of the core scaffold for the observed biological effects. |

Spectroscopic and Advanced Structural Characterization Techniques for Pyridinediols

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be critical in confirming the structure of 6-Chloro-5-phenyl-2,4-pyridinediol.

In the ¹H NMR spectrum, the number of signals would correspond to the number of non-equivalent protons in the molecule. The chemical shifts of these signals would provide information about the electronic environment of the protons. For instance, the protons on the phenyl group would appear in the aromatic region (typically δ 7-8 ppm). The single proton on the pyridine (B92270) ring would also have a characteristic chemical shift. The protons of the two hydroxyl groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding. The integration of the signals would confirm the number of protons in each environment. Furthermore, the splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, which is crucial for establishing the connectivity of the atoms.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in 6-Chloro-5-phenyl-2,4-pyridinediol. The chemical shifts would indicate the type of carbon (e.g., aromatic, olefinic, or attached to a heteroatom). The carbons of the phenyl ring would resonate in the aromatic region (around δ 125-150 ppm). The carbons of the pyridinediol ring would have their own characteristic shifts, with the carbons bearing the hydroxyl and chloro substituents being significantly influenced.

To illustrate, consider the NMR data for a related compound, 2-chloro-5-methylpyridine.

Compound ¹H NMR (CDCl₃, 400 MHz) Reference
2-chloro-5-methylpyridineδ 8.18 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.5, 2.5 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 2.27 (s, 3H) pharmaffiliates.com

This table presents ¹H NMR data for an analogous compound to illustrate the principles of NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of 6-Chloro-5-phenyl-2,4-pyridinediol, characteristic absorption bands would be expected. The O-H stretching vibrations of the two hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the hydroxyl groups would likely appear in the 1000-1250 cm⁻¹ range, and the C-Cl stretching vibration would be found at lower wavenumbers, typically below 800 cm⁻¹.

For example, the IR spectrum of 2-hydroxypyridine (B17775) shows a broad O-H stretch, confirming the presence of the hydroxyl group. aip.orgnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 6-Chloro-5-phenyl-2,4-pyridinediol would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic phenyl and pyridinediol rings. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

Compound Key IR Absorptions (cm⁻¹) Reference
2-hydroxypyridine~3400 (O-H stretch), ~1650 (C=O stretch, pyridone tautomer), 1600-1400 (aromatic C=C and C=N stretch) aip.orgnist.gov
5-bromo-2,3-dihydroxypyridine3115, 3105 (C-H stretch), 1180, 1110 (C-H in-plane bending) mewaruniversity.org

This table presents characteristic IR absorption data for analogous compounds to illustrate the principles of IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 6-Chloro-5-phenyl-2,4-pyridinediol (C₁₁H₈ClNO₂), the high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic pattern for the molecular ion peak (M⁺) and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. libretexts.org This results in two peaks for any chlorine-containing fragment, separated by two mass units, with the peak at M+2 having about one-third the intensity of the peak at M.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule could include the loss of the chlorine atom, hydroxyl groups, or cleavage of the bond between the phenyl and pyridine rings. For instance, the mass spectrum of 4-phenylpyridine (B135609) shows a prominent molecular ion peak and fragmentation corresponding to the stable aromatic rings. nih.gov

Isotope Natural Abundance Expected Mass Spectrum Pattern Reference
³⁵Cl~75.8%M⁺ peak libretexts.org
³⁷Cl~24.2%M+2 peak (approx. 1/3 intensity of M⁺) libretexts.org

This table illustrates the expected isotopic pattern for a compound containing one chlorine atom.

X-ray Crystallographic Analysis for Solid-State Structure, Conformation, and Intermolecular Interactions

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. The two hydroxyl groups and the nitrogen atom of the pyridine ring are potential sites for hydrogen bonding, which would likely play a significant role in the crystal packing.

While a crystal structure for the target compound is not available, studies on related compounds like 4,7-diphenyl-1,10-phenanthroline (B7770734) have provided detailed insights into their solid-state structures. researchgate.net

Advanced Spectroscopic Methods for Chiroptical Properties of Enantiomeric Pyridinediol Analogs

If chiral analogs of 6-Chloro-5-phenyl-2,4-pyridinediol were synthesized, their chiroptical properties could be investigated using advanced spectroscopic techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the stereochemistry of a molecule. nih.govnih.gov

ECD spectroscopy would be used to study the electronic transitions of the chiral analogs and could help in assigning the absolute configuration by comparing the experimental spectrum with theoretical calculations. VCD, which measures circular dichroism in the infrared region, would provide stereochemical information based on the vibrational modes of the molecule. These techniques are invaluable for the characterization of enantiomerically pure compounds and for studying their conformational preferences in solution. nih.govresearchgate.net

The study of chiroptical properties is particularly relevant for understanding the interactions of chiral molecules with biological systems and for the development of new materials with unique optical properties. nih.govrsc.org

Theoretical and Computational Studies of 6 Chloro 5 Phenyl 2,4 Pyridinediol and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals.

DFT, particularly with hybrid functionals like B3LYP, is a widely used method for studying heterocyclic compounds due to its balance of accuracy and computational cost. dergipark.org.tr These calculations, often employing basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry at the lowest energy state. dergipark.org.trresearchgate.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical stability of the molecule; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, these methods are used to generate Molecular Electrostatic Potential (MEP) surfaces. An MEP surface maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net This is crucial for predicting how the molecule will interact with other reagents. Atomic charge distribution analyses, such as Mulliken or Natural Bond Orbital (NBO) charges, quantify the partial charge on each atom, offering further insight into the molecule's electronic landscape. researchgate.netresearchgate.net For substituted pyridines and related systems, these calculations reveal how substituents, like the chloro and phenyl groups, alter the electronic properties of the pyridinediol ring. dergipark.org.tr

Table 1: Example Electronic Properties Calculated via DFT for a Substituted Pyridine (B92270) Analog

Calculated PropertyDescriptionTypical Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO. researchgate.netIndicates chemical stability and reactivity; a smaller gap often implies higher reactivity. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular forces.
Mulliken Atomic Charges Calculated partial charges on individual atoms. researchgate.netHelps identify reactive sites and understand bonding characteristics.

Detailed Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is critical to its function. For a molecule like 6-Chloro-5-phenyl-2,4-pyridinediol, which contains a flexible bond between the pyridine and phenyl rings, conformational analysis is essential. This process involves mapping the molecule's potential energy as a function of its geometric parameters, primarily the torsional or dihedral angles.

Computational methods can systematically rotate the phenyl group relative to the pyridinediol ring and calculate the energy at each step. This generates a potential energy surface, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Studies on analogous bi-aryl systems, such as 5-phenyl-2-(4-pyridyl)pyrimidine, have shown that the rings are often not coplanar in the lowest energy state. researchgate.net The dihedral angle between the rings in such molecules can be significant, for instance, around 50-54 degrees, due to steric hindrance between hydrogen atoms on the adjacent rings. researchgate.net The planarity is also influenced by the substitution pattern on the rings. nih.gov Understanding the preferred conformation and the rotational energy landscape is crucial as it dictates the molecule's shape and how it can interact with other molecules, such as biological receptors.

Table 2: Example Conformational Data for a Phenyl-Pyridine System

ParameterDescriptionExample Value (from a related system)Significance
Dihedral Angle (C-C-C-C) The angle between the planes of the phenyl and pyridine rings.53.48° researchgate.netDetermines the overall 3D shape and steric accessibility of the molecule.
Rotational Energy Barrier The energy required to rotate from one stable conformation to another.~9 kcal/mol (for a related system) researchgate.netIndicates the flexibility of the molecule at a given temperature.
Most Stable Conformer The geometric arrangement with the lowest potential energy.Non-planar nih.govRepresents the most probable structure of the molecule.

Computational Modeling of Tautomeric Preferences and Equilibria in Pyridinediol Systems

2,4-Pyridinediols can exist in several tautomeric forms, including pyridone and dihydroxy-pyridine forms. The relative stability of these tautomers is highly sensitive to their environment and substitution pattern. Computational modeling is an effective tool for quantifying these tautomeric preferences.

By calculating the relative energies of all possible tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM), researchers can predict the dominant tautomeric form. nih.gov For the closely related 2-hydroxypyridine (B17775) system, the equilibrium is known to be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov A computational study on 6-chloro-5-hydroxy-2-pyridone demonstrated its tautomeric rearrangement to the 6-chloro-2,5-dihydroxypyridine form. uky.edu The presence of a 6-chloro substituent was found to shift the equilibrium toward the dihydroxy (aromatic) form. uky.edu These calculations can also predict changes in bond lengths; for example, the C=O double bond in a pyridone tautomer (around 1.28 Å) lengthens to a C-O single bond (around 1.34 Å) in the corresponding dihydroxy tautomer, while the ring C-C bonds become more uniform, indicating increased aromaticity. uky.edu

Table 3: Comparison of Theoretical Bond Lengths in Pyridone vs. Dihydroxypyridine Tautomers

Tautomeric FormKey BondTypical Calculated Bond Length (Å)Implication
Pyridone C2=O11.277 uky.eduCarbonyl double bond character.
Pyridone C-C Ring BondsAlternating lengths uky.eduReduced aromaticity.
Dihydroxypyridine C2-O11.338 uky.eduHydroxy single bond character.
Dihydroxypyridine C-C Ring BondsMore uniform lengths uky.eduIncreased aromaticity.

Molecular Dynamics Simulations and Docking Studies for Ligand-Biomolecule Interactions

To investigate how a molecule like 6-Chloro-5-phenyl-2,4-pyridinediol might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The method involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov The results provide a binding score (e.g., in kcal/mol) and a predicted binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues. nih.gov

Table 4: Illustrative Output from a Molecular Docking Study

LigandProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
Analog Compound Example Kinase-8.5 nih.govSER102, ASN106, PHE139 nih.govHydrogen Bond, Hydrophobic nih.gov

Prediction of Chemical Reactivity and Reaction Mechanisms through Computational Approaches

Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. This is achieved by analyzing the electronic properties calculated through quantum chemical methods.

Molecular Electrostatic Potential (MEP) maps are also invaluable, as they show the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. researchgate.net These maps can predict sites for hydrogen bonding and electrophilic or nucleophilic attack. By calculating the energies of reactants, transition states, and products, computational chemists can map out an entire reaction pathway, determining activation energies and reaction thermodynamics. This allows for the prediction of the most favorable reaction mechanism among several possibilities. For substituted quinolines, it has been shown that substitution significantly alters the reactive nature of the molecule. dergipark.org.tr

Table 5: Global Reactivity Descriptors Derived from Computational Calculations

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration. researchgate.net
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; high softness implies high reactivity. researchgate.net
Electrophilicity Index (ω) ω = μ² / (2η) where μ = -(I+A)/2A measure of the ability to accept electrons.

Derivatives and Analogs of 6 Chloro 5 Phenyl 2,4 Pyridinediol: Rational Design and Exploration

Systematic Structural Modification Strategies of the Pyridinediol Core

The pyridinediol core of 6-chloro-5-phenyl-2,4-pyridinediol presents several positions amenable to systematic structural modification to probe structure-activity relationships (SAR). These modifications are crucial for modulating the compound's electronic properties, steric profile, and hydrogen bonding capabilities, all of which can significantly impact its interaction with biological targets.

Key modification strategies for the pyridinediol core include:

Alkylation and Acylation of Hydroxyl Groups: The hydroxyl groups at the 2- and 4-positions are primary targets for modification. Alkylation to form methoxy (B1213986) or other alkoxy derivatives can alter the compound's lipophilicity and hydrogen-bonding capacity. Acylation to produce ester derivatives can serve as a prodrug strategy or introduce new interaction points.

Modification of the Chlorine Atom: The chlorine atom at the 6-position is a key functional group that can be replaced with other halogens (e.g., fluorine, bromine) to study the effect of halogen bonding and electronic effects on activity. Alternatively, it can be substituted with various nucleophiles to introduce diverse functionalities.

Introduction of Substituents at the 3-Position: While the parent scaffold is unsubstituted at the 3-position, introducing small alkyl, aryl, or heteroaryl groups can explore steric and electronic effects in this region of the molecule.

A systematic approach to these modifications, often guided by computational modeling, allows for a comprehensive exploration of the chemical space around the pyridinediol core. For instance, in related heterocyclic systems like chromeno[4,3-b]pyridines, the position of hydroxyl and chloro substituents has been shown to be critical for their biological activity as topoisomerase IIα inhibitors. nih.gov

Diversification and Substitution Pattern Variation on the Phenyl Moiety

Common strategies for diversifying the phenyl moiety include:

Introduction of Electron-Withdrawing and Electron-Donating Groups: Placing substituents such as nitro, cyano, or trifluoromethyl groups (electron-withdrawing) or methoxy and amino groups (electron-donating) at the ortho, meta, or para positions can systematically alter the electronic properties of the phenyl ring.

Varying Substituent Position: The isomeric position of a substituent can have a dramatic effect on activity. For example, in a series of 2,4-diphenyl 5H-chromeno[4,3-b]pyridines, it was found that a 3'- or 4'-hydroxyphenyl substitution at the 2- and 4-positions of the pyridine (B92270) ring resulted in better activity than a 2'-substitution. nih.gov

Introduction of Halogens: Halogen atoms like fluorine, chlorine, and bromine can be introduced to modulate lipophilicity and introduce potential halogen bonding interactions with the target protein.

Bioisosteric Replacement of the Phenyl Ring: The entire phenyl ring can be replaced with other aromatic systems, such as thiophene, furan, or other heterocyclic rings, to explore different spatial and electronic properties.

The following table summarizes the impact of phenyl ring substitutions on the activity of related heterocyclic compounds, providing insights into potential strategies for 6-chloro-5-phenyl-2,4-pyridinediol derivatives.

Parent ScaffoldSubstitution on Phenyl RingPosition of SubstitutionObserved Effect on ActivityReference
1-PhenylbenzazepinesChloro6-positionEnhances D1R affinity mdpi.com
Pyrazolo[1,5-a]quinazolinesHalogens (F, Cl, Br)3-positionPotency decreases as halogen size increases nih.gov
Pyridine DerivativesMethoxy (-OCH3)MultipleDecreased IC50 values against cancer cell lines mdpi.com

Exploration of Bioisosteric Replacements for Hydroxyl, Chloro, and Phenyl Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. For 6-chloro-5-phenyl-2,4-pyridinediol, several bioisosteric replacements can be envisioned.

Hydroxyl Group Bioisosteres: The hydroxyl groups can be replaced with bioisosteres such as -NH2, -SH, or -CH2OH to alter hydrogen bonding capabilities and metabolic stability. Carboxylic acid or tetrazole groups could also be considered as bioisosteres for the acidic hydroxyl group.

Chloro Group Bioisosteres: The chlorine atom can be replaced by other groups of similar size and electronegativity. A classic bioisostere for a chloro group is the trifluoromethyl (-CF3) group. In some contexts, a cyano (-CN) group can also serve as a bioisostere.

Phenyl Group Bioisosteres: The phenyl ring can be replaced by various five- or six-membered aromatic or heteroaromatic rings. For example, replacing a benzene (B151609) ring with a pyridine ring can introduce a nitrogen atom for potential hydrogen bonding and alter the compound's solubility and metabolic profile. However, it is important to note that the suitability of such a replacement is highly context-dependent. In one study on NMDA receptor antagonists, a pyridine ring was not well-tolerated as a bioisosteric replacement for a chloro- or nitrobenzene (B124822) ring. ebi.ac.uk Conversely, furo[3,2-b]pyridines have been successfully used as bioisosteres for indole-based 5-HT1F receptor agonists. ebi.ac.uk The use of a 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide has also been reported. rsc.org

Pyridine-Fused and Dihydropyridine (B1217469) Scaffolds as Related Systems for Comparative Analysis

To better understand the potential of the 6-chloro-5-phenyl-2,4-pyridinediol scaffold, it is instructive to compare it with related heterocyclic systems that have found success in drug discovery, such as pyridine-fused and dihydropyridine scaffolds.

Pyridine-fused systems , such as quinolines, isoquinolines, and pyrido[2,3-d]pyrimidines, offer a rigidified framework that can pre-organize the substituents for optimal interaction with a biological target. This rigidity can lead to higher affinity and selectivity. The extensive use of pyridine-based ring systems in drug design highlights their pharmacological importance. researchgate.netnih.gov

Dihydropyridine scaffolds are well-known for their application as calcium channel blockers (e.g., nifedipine, amlodipine). nih.gov These non-aromatic, partially saturated rings adopt a different three-dimensional shape compared to the planar pyridinediol. A comparative analysis allows for the exploration of how ring saturation and conformation affect biological activity. The redox relationship between pyridines and dihydropyridines is also a key feature in biological systems, such as in the NAD+/NADH couple. nih.gov

A comparative analysis of these different scaffolds can provide valuable insights for the design of novel 6-chloro-5-phenyl-2,4-pyridinediol analogs with improved therapeutic potential.

ScaffoldKey FeaturesExamples of Bioactive Molecules
6-Chloro-5-phenyl-2,4-pyridinediol Substituted pyridinediol core, multiple points for modification-
Pyridine-fused Systems Rigid, planar framework, pre-organized substituentsQuinolines (e.g., Chloroquine), Pyrido[2,3-d]pyrimidines
Dihydropyridines Non-aromatic, puckered conformation, calcium channel blockersNifedipine, Amlodipine

Mechanistic Investigations of Biological Activities Associated with Pyridinediol Scaffolds

Mechanisms of Enzyme Inhibition

Pyridinediol and its analogs have been investigated for their potential to inhibit various enzymes critical to disease progression. The mechanisms of inhibition often involve specific molecular interactions within the enzyme's active site, leading to a disruption of its catalytic activity.

Prominent examples of enzyme targets for scaffolds related to pyridinediols include:

Dihydropyrimidine Dehydrogenase (DPYD): While direct inhibitory studies on 6-Chloro-5-phenyl-2,4-pyridinediol against DPYD are not extensively documented in the reviewed literature, the inhibition of this enzyme is a known strategy in cancer therapy to enhance the efficacy of fluoropyrimidine-based chemotherapeutics.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Analogs with a pyrimidine (B1678525) core, structurally related to pyridinediols, have been identified as potent inhibitors of CDKs. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been shown to act as dual inhibitors of CDK6 and CDK9. nih.gov The inhibition of these kinases leads to the suppression of downstream signaling pathways, ultimately blocking cell cycle progression and inducing apoptosis in cancer cells. nih.gov

DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. N-amino-5-cyano-6-pyridones, which share a pyridone core with the subject compound, have demonstrated inhibitory activity against DNA gyrase A. nih.gov This suggests that pyridinediol scaffolds could potentially interfere with bacterial growth by targeting this enzyme.

Other Kinases: The broader class of kinase inhibitors is a cornerstone of modern pharmacology. The general mechanism involves binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. The structural features of 6-Chloro-5-phenyl-2,4-pyridinediol, with its aromatic and hydrogen-bonding moieties, suggest potential for interaction with the kinase domain of various other protein kinases.

To understand the precise nature of enzyme inhibition, kinetic and binding studies are paramount. These studies can reveal whether an inhibitor acts competitively, non-competitively, or uncompetitively, and provide measures of its potency, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, in the study of dual CDK6/9 inhibitors with a pyrimidine scaffold, it was found that the lead compound directly binds to both CDK6 and CDK9. nih.gov This direct binding was confirmed through biological studies that showed suppression of the downstream signaling pathways controlled by these kinases. nih.gov Similarly, for the N-amino-5-cyano-6-pyridone inhibitors of DNA gyrase A, in vitro evaluation determined the IC50 values, with the most potent compound exhibiting an IC50 of 1.68 µg/mL. nih.gov Kinetic studies further revealed a bactericidal effect, indicating a time-dependent killing of E. coli. nih.gov

These examples highlight the importance of detailed kinetic and binding analyses in characterizing the inhibitory potential of new chemical entities and provide a framework for how the activity of 6-Chloro-5-phenyl-2,4-pyridinediol could be assessed.

Principles of Receptor Agonism/Antagonism

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are involved in a vast array of physiological processes and are major drug targets. nih.gov The interaction of a ligand with a GPCR can either activate the receptor (agonism) or block its activation by an endogenous ligand (antagonism).

The GPR84 receptor, a GPCR implicated in inflammatory responses, has been a target for the development of both agonists and antagonists. nih.gov The activation of GPR84 in immune cells like macrophages can lead to pro-inflammatory effects. nih.gov The development of GPR84 antagonists is therefore a promising strategy for treating inflammatory and fibrotic diseases. nih.gov While specific studies on the interaction of 6-Chloro-5-phenyl-2,4-pyridinediol with GPR84 are not prevalent, its structural features could allow for binding to the ligand-binding pocket of this or other GPCRs. The phenyl and pyridinediol moieties could engage in hydrophobic and hydrogen-bonding interactions, respectively, which are key determinants of ligand binding to GPCRs.

The principles of agonism and antagonism are rooted in the conformational changes induced in the receptor upon ligand binding. An agonist stabilizes an active conformation of the receptor, leading to downstream signaling, while an antagonist binds to the receptor without inducing this conformational change, thereby preventing activation.

Molecular Interactions with Key Biomolecules

The biological effects of a compound are dictated by its molecular interactions with key biomolecules such as DNA, RNA, and proteins.

DNA and RNA: Some small molecules can interact with nucleic acids directly. For instance, certain anti-cancer agents function by intercalating into the DNA double helix or binding to its grooves, leading to DNA damage and cell death. nih.gov The planar aromatic ring of 6-Chloro-5-phenyl-2,4-pyridinediol could potentially intercalate between DNA base pairs.

Proteins and Enzymes: As discussed in the context of enzyme inhibition, the interactions with proteins are highly specific. These interactions are governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations are often employed to predict the binding mode of a ligand within the active site of a protein. For example, docking studies with CDK6/9 inhibitors have helped to visualize the key interactions that contribute to their inhibitory potency. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

The binding of a compound to its molecular target initiates a cascade of events that can modulate intracellular signaling pathways and fundamental cellular processes.

Cell Cycle Progression: As previously mentioned, the inhibition of CDKs by pyridinediol analogs can lead to cell cycle arrest. nih.gov By blocking the activity of these kinases, the cell is prevented from progressing through the checkpoints of the cell cycle, thus inhibiting proliferation. This is a common mechanism of action for many anti-cancer drugs.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents, including those with scaffolds similar to pyridinediol, induce apoptosis in cancer cells. nih.govnih.gov The inhibition of survival signals or the activation of pro-apoptotic pathways can trigger this process. For example, the dual CDK6/9 inhibitors were shown to induce cellular apoptosis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies and Pharmacophore Development for Pyridinediol Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov This knowledge is then used to design more potent and selective analogs. A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. mdpi.com

For scaffolds related to pyridinediols, SAR studies have been instrumental in optimizing their therapeutic properties. For example, in the development of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as CDK inhibitors, intensive structural modifications led to the identification of a compound with balanced potency against CDK6 and CDK9 and good selectivity over other kinases. nih.gov Similarly, SAR studies on a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents revealed that the nature of the heteroaryl group and substitutions on the phenyl ring were critical for activity. nih.gov

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the target protein's binding site (structure-based). mdpi.com These models are then used in virtual screening campaigns to identify new compounds with the desired biological activity. For pyridinediol analogs, a pharmacophore model would likely include features such as a hydrogen bond donor and acceptor from the diol group, an aromatic ring feature from the phenyl group, and a halogen bond donor from the chloro substituent.

Data Tables

Table 1: Examples of Biologically Active Scaffolds Structurally Related to Pyridinediol

ScaffoldBiological TargetObserved EffectReference
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineCDK6, CDK9Dual inhibition, cell cycle arrest, apoptosis nih.gov
N-amino-5-cyano-6-pyridoneDNA Gyrase AInhibition of enzyme activity, antibacterial effect nih.gov
6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidineNot specifiedAnti-cancer activity nih.gov
Pyrazoline-based hydantoinNot specifiedAnti-tumor efficacy, cell cycle arrest, DNA damage nih.govsigmaaldrich.com

Table 2: Key Concepts in Mechanistic Investigations

ConceptDescriptionRelevance to Pyridinediol Scaffolds
Enzyme Inhibition The process by which a molecule binds to an enzyme and decreases its activity.Potential to inhibit kinases (e.g., CDKs) and other enzymes (e.g., DPYD, DNA gyrase).
Receptor Agonism A substance that binds to a receptor and activates it, producing a biological response.Potential to interact with and activate GPCRs.
Receptor Antagonism A substance that binds to a receptor but does not activate it, and can block the activity of agonists.Potential to block the activity of GPCRs like GPR84.
Structure-Activity Relationship (SAR) The relationship between the chemical structure of a molecule and its biological activity.Crucial for optimizing the potency and selectivity of pyridinediol analogs.
Pharmacophore The 3D arrangement of functional groups necessary for biological activity.Used to design new pyridinediol-based compounds with desired therapeutic effects.

Medicinal Chemistry and Drug Design Principles Featuring Pyridinediol Frameworks

Role of Pyridine (B92270) and Pyridinediol as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often leading to the development of drugs for various diseases. The pyridine ring, a nitrogen-containing six-membered aromatic heterocycle and an isostere of benzene (B151609), is widely recognized as a privileged scaffold in medicinal chemistry. This status is evidenced by its consistent incorporation into a diverse array of FDA-approved drugs. The presence of the nitrogen atom in the pyridine ring imparts unique properties compared to its carbocyclic analog, benzene. It introduces a dipole moment, acts as a hydrogen bond acceptor, and alters the electronic distribution of the ring, making certain positions more susceptible to metabolic attack or, conversely, more resistant. These features provide medicinal chemists with a powerful tool to fine-tune a molecule's pharmacological profile.

The adaptability of the pyridine nucleus allows for extensive structural modifications, which is a crucial aspect of drug discovery. Pyridine-based structures are central to numerous pharmaceuticals with a wide range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Pyridinols and the more highly hydroxylated pyridinediols are subclasses of this privileged framework. The hydroxyl groups introduce both hydrogen bond donor and acceptor capabilities, significantly enhancing the potential for specific interactions with biological targets like enzymes and receptors. Pyridinediols can be formed as intermediates in the microbial metabolism of pyridine compounds. The isomeric forms of pyridones (tautomers of hydroxypyridines) exhibit unique physicochemical properties, including weak alkalinity and these dual hydrogen-bond donor/acceptor propensities, making them valuable fragments in the design of biologically active molecules.

Application of Fragment-Based Drug Design and Scaffold Hopping Approaches

Modern drug discovery heavily relies on strategic approaches like Fragment-Based Drug Design (FBDD) and scaffold hopping to identify and optimize lead compounds. Both techniques are particularly well-suited for leveraging privileged scaffolds like the pyridinediol framework.

Fragment-Based Drug Design (FBDD) starts with the identification of small, low-molecular-weight chemical fragments (typically < 300 Da) that bind weakly but efficiently to a biological target. These fragments are then grown, linked, or combined to produce a more potent lead compound. The pyridinediol motif itself can be considered a valuable fragment due to its hydrogen bonding capabilities and relatively simple structure. A fragment-based strategy was successfully used to design novel pyridyl–indole hybrids with antimalarial activity. The core principle of FBDD is to build a high-affinity ligand from fragments that have favorable binding interactions, a process that can be more efficient than screening large, complex molecules.

Scaffold hopping is a computational or conceptual strategy aimed at replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold while retaining or improving its biological activity. This is frequently done to discover novel intellectual property, improve physicochemical or pharmacokinetic properties, or escape from known toxicities associated with the original scaffold. The replacement of a phenyl ring with a pyridine ring is a classic and highly effective scaffold hopping strategy. This "phenyl-pyridyl switch" can have a profound impact on a drug's properties, including metabolic stability and target affinity. For instance, a scaffold hopping approach was used to replace a methylpyrazole fragment with a pyrazine (B50134) (a di-aza-pyridine) to design novel CB1 receptor antagonists. Similarly, this strategy has been exploited to discover novel pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2).

Impact of the Pyridine/Pyridinediol Motif on Pharmacological Parameters

The introduction of a pyridine or pyridinediol motif into a drug candidate can significantly influence its key pharmacological parameters, including potency, metabolic stability, permeability, and protein binding. This allows for multi-parameter optimization, a critical process in drug development.

Biochemical Potency: Replacing a phenyl ring with a pyridine ring can enhance biochemical potency. The nitrogen atom can act as a hydrogen bond acceptor, forming an additional interaction with the target protein that may not be possible with a simple carbocyclic ring. This can lead to higher binding affinity and, consequently, greater potency.

Metabolic Stability: A common liability for drug candidates is rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. Aromatic rings, particularly electron-rich phenyl groups, are often sites of oxidative metabolism. Replacing a phenyl ring with an electron-deficient pyridine ring can block this metabolic pathway, thereby increasing the compound's metabolic stability and half-life. In one example, replacing a phenyl group with a 2-pyridyl group dramatically increased the half-life of a series of compounds. This strategy has been shown to improve the stability of compounds in rat liver microsomes (RLM).

Protein Binding Characteristics: High plasma protein binding can limit the free concentration of a drug available to interact with its target. Medicinal chemists often seek to reduce this effect. The incorporation of polar heterocycles like pyridine is a known strategy to lower plasma protein binding and enhance central nervous system (CNS) exposure. In a series of M(1) positive allosteric modulators, the strategic incorporation of pyridines into the molecule successfully reduced plasma protein binding. However, this is not a universal effect, and some potent pyridine-based compounds have been hampered by high protein binding.

Pharmacological ParameterImpact of Pyridine/Pyridinediol MotifExample/MechanismCitation(s)
Biochemical Potency Often IncreasedThe ring nitrogen acts as a hydrogen bond acceptor, providing an additional binding interaction with the target.
Metabolic Stability Often IncreasedThe electron-deficient nature of the pyridine ring makes it more resistant to oxidative metabolism by CYP enzymes compared to a phenyl ring.
Cellular Permeability ModulatedPermeability is highly dependent on substituents. The motif can enhance permeability by altering polarity and solvation properties.
Protein Binding Can be ReducedThe introduction of the polar pyridine heterocycle can decrease non-specific hydrophobic interactions with plasma proteins like albumin.

Rational Design of Inhibitors and Modulators Targeting Specific Molecular Entities

Rational drug design leverages detailed knowledge of a biological target's three-dimensional structure to create specific inhibitors or modulators. The pyridinediol scaffold is an excellent starting point for such endeavors due to its defined geometry and versatile chemical handles that can be tailored to fit precisely into a target's binding site.

The design process often involves computational methods like molecular docking to predict how a molecule will bind to its target. For the pyridinediol framework, the hydroxyl groups are key features, capable of forming specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, serine) in an enzyme's active site. The phenyl and chloro substituents on a molecule like 6-Chloro-5-phenyl-2,4-pyridinediol can be directed towards hydrophobic pockets or be further functionalized to enhance selectivity and potency.

This approach has been used to develop inhibitors for a variety of targets:

Kinases: Kinases are a major class of drug targets, particularly in oncology. Scaffold hopping and structure-based design have led to potent and selective pyridine-based kinase inhibitors, such as those targeting CDK2 and Dual Leucine Zipper Kinase (DLK). In one study, a key to potent inhibitory activity was the aminopyridine group acting as a hydrogen-bond hinge binder.

BACE1: Beta-secretase 1 (BACE1) is a key target in Alzheimer's disease. The design of BACE1 inhibitors often focuses on creating molecules that mimic the transition state of its substrate. Pyridine scaffolds have been incorporated into these designs to optimize interactions within the enzyme's active site.

HIV-1 Integrase: Bicyclic compounds containing a pyrrolo[3,4-c]pyridine scaffold have been designed and evaluated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.

The rational design process is iterative, using structural information from techniques like X-ray crystallography to refine the molecule's structure for optimal fit and improved pharmacological properties.

Strategies for Developing Dual-Targeting Agents and Multi-Mechanism Modulators based on Pyridinediols

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has driven the development of single molecules that can modulate two or more targets simultaneously, known as dual-targeting or multi-target agents. These agents can offer advantages over combination therapies, including improved efficacy, a better side-effect profile, and simpler pharmacokinetics.

The pyridinediol scaffold, and its tautomeric hydroxypyridinone form, is particularly well-suited for the design of such agents. The different functional groups on the ring can be engineered to interact with distinct targets. A prime example is the development of dual-target agents for Alzheimer's disease based on a hydroxypyridinone scaffold. These compounds were designed to simultaneously act as:

An iron chelator: The 3-hydroxy-4-pyridone motif is a well-known bidentate chelator of metal ions like iron(III). Dysregulation of iron homeostasis is implicated in the oxidative stress observed in Alzheimer's.

A monoamine oxidase-B (MAO-B) inhibitor: Inhibition of MAO-B can reduce the production of reactive oxygen species in the brain.

By linking the hydroxypyridinone scaffold to another pharmacophore known to inhibit MAO-B, researchers successfully created hybrid molecules with both iron-chelating and MAO-B inhibitory activities. Several of these compounds displayed excellent iron chelation and potent MAO-B inhibition, demonstrating the power of this strategy. This approach of creating hybrid molecules that

Future Research Directions and Emerging Applications of 6 Chloro 5 Phenyl 2,4 Pyridinediol

Development of Novel and Efficient Synthetic Methodologies and Process Optimization for Scale-Up

While the synthesis of various pyridine (B92270) derivatives is well-documented, the development of novel, efficient, and scalable synthetic routes for 6-Chloro-5-phenyl-2,4-pyridinediol remains a critical area for future research. Current synthetic strategies for related compounds often involve multi-step processes that may not be amenable to large-scale production. Future efforts should focus on the design of convergent and atom-economical synthetic pathways.

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: Investigating modern catalytic methods, such as Suzuki or Stille cross-coupling reactions, could provide a more direct and efficient means of introducing the phenyl group at the C5 position of a pre-functionalized pyridinediol precursor. The use of magnetically recoverable nanocatalysts could further enhance the efficiency and sustainability of such processes by simplifying catalyst separation and reuse.

C-H Activation: Direct C-H functionalization of a simpler pyridinediol scaffold represents a highly attractive and modern approach to introduce the phenyl group, minimizing the need for pre-activated starting materials and reducing waste.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of 6-Chloro-5-phenyl-2,4-pyridinediol could offer significant advantages in terms of safety, reproducibility, and scalability. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity.

Process Optimization: A thorough investigation into reaction parameters such as solvent, temperature, catalyst loading, and reaction time is necessary to optimize the yield and purity of the final product. Design of Experiments (DoE) methodologies can be employed to systematically explore the reaction space and identify optimal conditions for large-scale manufacturing.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step Synthesis Well-established chemistryOften low overall yield, multiple purification steps, not ideal for scale-up
Catalytic Cross-Coupling High efficiency, good functional group toleranceCatalyst cost and removal, optimization of reaction conditions
Direct C-H Activation Atom-economical, reduced wasteRegioselectivity, harsh reaction conditions may be required
Flow Chemistry Improved safety, scalability, and reproducibilityInitial setup cost, requires specialized equipment

Integration of High-Throughput Screening and Advanced Computational Drug Discovery Platforms

The pyridinediol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov To unlock the full therapeutic potential of 6-Chloro-5-phenyl-2,4-pyridinediol and its analogs, the integration of high-throughput screening (HTS) and advanced computational drug discovery platforms is essential.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. bmglabtech.com For 6-Chloro-5-phenyl-2,4-pyridinediol, HTS can be employed to:

Identify Initial "Hits": Screen the compound against a diverse panel of biological targets (e.g., kinases, proteases, GPCRs) to identify initial leads for various diseases. chemdiv.com

Profile Structure-Activity Relationships (SAR): Test a library of analogs of 6-Chloro-5-phenyl-2,4-pyridinediol to understand how modifications to the scaffold affect its biological activity.

Advanced Computational Drug Discovery Platforms: In silico methods can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of compounds. semanticscholar.orgadvancedsciencenews.com These platforms can be utilized to:

Virtual Screening: Docking simulations can be used to predict the binding affinity of 6-Chloro-5-phenyl-2,4-pyridinediol and its virtual library of derivatives to the active sites of various protein targets. nih.gov

Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structural features of 6-Chloro-5-phenyl-2,4-pyridinediol to guide the design of new, more potent analogs.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties.

The synergy between HTS and computational methods can create a powerful and efficient engine for the discovery of novel drug candidates based on the 6-Chloro-5-phenyl-2,4-pyridinediol scaffold.

PlatformApplication for 6-Chloro-5-phenyl-2,4-pyridinediolExpected Outcome
High-Throughput Screening (HTS) Screening against diverse biological targetsIdentification of initial "hit" compounds and elucidation of SAR
Virtual Screening Docking studies against protein targetsPrediction of binding modes and affinities
Pharmacophore Modeling Guiding the design of new analogsGeneration of new compounds with potentially improved activity
ADMET Prediction In silico assessment of drug-like propertiesPrioritization of compounds for synthesis and further testing

Exploration of Undiscovered Biological Targets and Therapeutic Areas for Pyridinediol Scaffolds

The pyridine ring is a fundamental component of many natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. miragenews.com While some pyridopyrimidine derivatives have been investigated as kinase inhibitors for cancer therapy, the full therapeutic potential of the 6-Chloro-5-phenyl-2,4-pyridinediol scaffold remains largely unexplored. mdpi.com

Future research should focus on identifying novel biological targets and expanding the therapeutic applications of this compound class. Potential areas of investigation include:

Infectious Diseases: The pyridine scaffold is present in several antimicrobial and antiviral drugs. nih.gov Screening 6-Chloro-5-phenyl-2,4-pyridinediol and its derivatives against a panel of bacterial, fungal, and viral pathogens could lead to the discovery of new anti-infective agents.

Neurodegenerative Diseases: Given the role of certain pyridine derivatives in targeting enzymes implicated in neurodegeneration, exploring the potential of 6-Chloro-5-phenyl-2,4-pyridinediol in models of Alzheimer's and Parkinson's disease is a promising avenue.

Metabolic Disorders: The diverse biological activities of pyridine-containing compounds suggest that they may also modulate metabolic pathways. Investigating the effects of 6-Chloro-5-phenyl-2,4-pyridinediol on targets involved in diabetes and obesity could reveal new therapeutic opportunities.

A systematic approach to target identification, combining phenotypic screening with chemoproteomics techniques, will be crucial in uncovering the undiscovered biological activities of the pyridinediol scaffold.

Design and Synthesis of Next-Generation Pyridinediol-Based Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The development of chemical probes based on the 6-Chloro-5-phenyl-2,4-pyridinediol scaffold could be instrumental in elucidating its mechanism of action and identifying its direct cellular targets.

The design and synthesis of these probes would involve:

SAR-Guided Design: Based on the structure-activity relationship data obtained from initial screening, a "warhead" or reactive group can be strategically incorporated into the 6-Chloro-5-phenyl-2,4-pyridinediol molecule to enable covalent binding to its target.

Linker and Reporter Group Attachment: A linker arm and a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) would be attached to a non-essential position on the scaffold. This allows for the visualization or affinity purification of the probe-target complex.

Activity Validation: It is crucial to confirm that the synthesized probe retains the biological activity of the parent compound.

Once validated, these chemical probes can be used in a variety of applications, including:

Target Identification: Using techniques such as activity-based protein profiling (ABPP) to identify the specific proteins that the probe binds to within a complex biological sample. nih.govmdpi.com

Target Engagement Studies: To confirm that the compound engages with its intended target in living cells.

Imaging: Fluorescently tagged probes can be used to visualize the subcellular localization of the target protein.

The development of such probes will be a critical step in translating the biological activity of 6-Chloro-5-phenyl-2,4-pyridinediol into a deeper understanding of its molecular mechanisms.

Potential Applications Beyond Medicinal Chemistry, including Materials Science and Catalysis

The chemical properties of the 6-Chloro-5-phenyl-2,4-pyridinediol scaffold suggest that its applications may extend beyond the realm of medicinal chemistry into materials science and catalysis.

Materials Science:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and hydroxyl groups of 6-Chloro-5-phenyl-2,4-pyridinediol can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. wikipedia.org These materials have potential applications in gas storage, separation, and catalysis.

Functional Dyes and Pigments: The aromatic nature of the compound suggests that it could serve as a chromophore. Modification of the scaffold could lead to the development of novel dyes with specific photophysical properties.

Catalysis:

Ligands for Homogeneous Catalysis: Pyridine-containing ligands are widely used in transition metal-catalyzed reactions. mdpi.comunimi.it The 6-Chloro-5-phenyl-2,4-pyridinediol scaffold could be functionalized to create novel chiral ligands for asymmetric catalysis. For example, 3,4-dihydroxypyridine has been used to functionalize magnetic nanoparticles for use as a stable support for palladium catalysts in Suzuki cross-coupling reactions. alfa-chemistry.com

Organocatalysis: The acidic hydroxyl groups and the basic pyridine nitrogen could potentially participate in organocatalytic transformations.

Exploring these non-medicinal applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and catalysis experts.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-5-phenyl-2,4-pyridinediol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via chlorination of pyridine precursors using phosphoryl chloride (POCl₃) under reflux conditions. For example, chlorination of 4-methyl-2-phenyl-5-pyridinecarbonitrile yields chloro-substituted derivatives, followed by hydrolysis to form diol groups . Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), reaction temperature (80–120°C), and stoichiometry of reagents. Post-synthesis, purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is critical to achieve >95% purity. Yield improvements (70–85%) are achieved by controlling moisture levels and using anhydrous conditions .

Q. How can researchers validate the structural integrity of 6-Chloro-5-phenyl-2,4-pyridinediol?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and chlorine-induced deshielding effects.
  • FT-IR : Identify O-H stretching (3200–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 247.05 (calculated for C₁₁H₉ClNO₂).
    Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereochemistry .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation <5% over 72 hours in neutral buffers. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 6-Chloro-5-phenyl-2,4-pyridinediol in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, focusing on the electron-withdrawing effects of chlorine and hydroxyl groups. Key parameters include:
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks.
  • Reactivity Indices : Fukui functions identify regions prone to radical formation or substitution.
    Validation against experimental kinetic data (e.g., reaction rates with Grignard reagents) ensures accuracy. COMSOL Multiphysics can integrate these results with reaction-diffusion models for scale-up predictions .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability. To address this:
  • Factorial Design : Test variables like bacterial strain (Gram+ vs. Gram-), compound concentration (1–100 µM), and exposure time (12–48 hours) systematically .
  • Dose-Response Curves : Use Hill equation modeling to calculate IC₅₀ values, ensuring replicates (n ≥ 3) and controls (e.g., DMSO solvent blanks).
    Cross-validate findings with orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Q. How can researchers link mechanistic studies of 6-Chloro-5-phenyl-2,4-pyridinediol to broader chemical theories?

  • Methodological Answer : Frame mechanistic investigations within the Hammett equation to quantify substituent effects on reaction rates. For example:
  • σₚ Values : Correlate chlorine’s electron-withdrawing nature (σₚ = +0.23) with hydrolysis rates of the diol group.
  • Linear Free Energy Relationships (LFER) : Plot log(k) vs. σₚ for analogous derivatives to validate electronic effects.
    This approach bridges empirical data to physical organic chemistry principles, enabling predictive modeling .

Methodological Integration and Validation

Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Methodological Answer : Adopt a standardized protocol:
  • SOPs : Document reagent purity thresholds (e.g., ≥99% for POCl₃), inert atmosphere requirements (N₂/Ar), and stirring rates (300–500 rpm).
  • Analytical Calibration : Regularly calibrate HPLC systems with certified reference standards (e.g., USP-grade pyridinediols).
    Share raw datasets (NMR spectra, chromatograms) via open-access platforms to enable cross-lab validation .

Q. How can AI-driven tools enhance the design of 6-Chloro-5-phenyl-2,4-pyridinediol-based drug candidates?

  • Methodological Answer : Implement machine learning (ML) pipelines:
  • Feature Engineering : Use RDKit to generate molecular descriptors (e.g., topological polar surface area, logP).
  • QSAR Models : Train neural networks on public toxicity databases (ChEMBL, PubChem) to predict ADMET profiles .
    Active learning loops prioritize high-confidence synthetic targets, reducing trial-and-error experimentation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.